molecular formula C11H15N3O3 B8111324 Rel-N-((3S,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Isoxazole-5-Carboxamide

Rel-N-((3S,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Isoxazole-5-Carboxamide

Cat. No.: B8111324
M. Wt: 237.25 g/mol
InChI Key: RFMWRLHWKCCULG-OYNCUSHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"Rel-N-((3S,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Isoxazole-5-Carboxamide" is a synthetic compound known for its unique structural and functional characteristics. This compound is a member of a diverse class of heterocyclic compounds that have applications spanning various fields including chemistry, biology, and medicine. The intricate structure of this compound imparts it with unique chemical and biological properties, making it an important molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Rel-N-((3S,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Isoxazole-5-Carboxamide generally involves multi-step synthetic processes. The synthesis typically begins with the preparation of the octahydropyrano[3,2-B]pyrrol intermediate, which is achieved through a series of cyclization reactions. This intermediate is then subjected to further modifications, including the formation of the isoxazole ring via 1,3-dipolar cycloaddition reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as batch processing or continuous flow synthesis. These methods are optimized to ensure high yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent choice, and catalysts, are critical factors for the efficient industrial-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

Rel-N-((3S,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Isoxazole-5-Carboxamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized under specific conditions to yield corresponding oxidized products.

  • Reduction: : Reduction reactions can be performed to modify the functional groups or reduce the compound to a simpler form.

  • Substitution: : The compound undergoes substitution reactions where functional groups are replaced with others, potentially modifying its activity and properties.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

  • Reduction: : Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce simpler amide or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways, providing insights into synthetic organic chemistry.

Biology

In biological research, this compound serves as a probe or modulator for studying various biochemical pathways. Its interactions with biological molecules can help elucidate mechanisms of action and potential therapeutic targets.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. Studies may focus on its efficacy, toxicity, and mechanism of action in treating various diseases or conditions.

Industry

Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it valuable for the development of novel products.

Mechanism of Action

The mechanism by which Rel-N-((3S,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Isoxazole-5-Carboxamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound can modulate biological pathways, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

  • Rel-N-((3S,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Isoxazole-4-Carboxamide: : Differing by a single carbon atom position in the isoxazole ring, this compound exhibits similar but distinct chemical and biological properties.

  • Rel-N-((3S,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Oxazole-5-Carboxamide:

  • Rel-N-((3S,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Isoxazole-5-Carboxylate: : An ester derivative with different solubility and reactivity profiles.

Uniqueness

What sets Rel-N-((3S,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Isoxazole-5-Carboxamide apart is its specific structural configuration, which imparts unique chemical reactivity and biological activity. These unique attributes make it an important compound for both research and practical applications.

Hopefully, you now have a comprehensive understanding of this compound

Properties

IUPAC Name

N-[(3S,3aR,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-3-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-11(9-3-4-13-17-9)14-8-6-12-7-2-1-5-16-10(7)8/h3-4,7-8,10,12H,1-2,5-6H2,(H,14,15)/t7-,8-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMWRLHWKCCULG-OYNCUSHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(CN2)NC(=O)C3=CC=NO3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H]([C@H](CN2)NC(=O)C3=CC=NO3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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